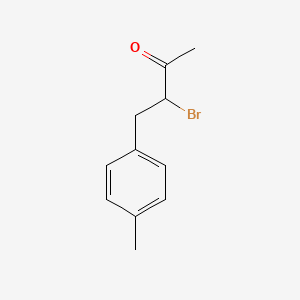![molecular formula C15H21NO2 B13194987 N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide is a synthetic organic compound with the molecular formula C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a cyclobutanecarboxamide moiety and a propan-2-yloxy group attached to a methylphenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Cyclobutanecarboxamide Core: This step involves the reaction of cyclobutanecarboxylic acid with an appropriate amine to form the cyclobutanecarboxamide core.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclobutanecarboxamide core is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Propan-2-yloxy Group: The final step involves the etherification of the methylphenyl ring with propan-2-ol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), thiols (e.g., RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, thiolated compounds
Applications De Recherche Scientifique
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide: Similar structure but with a propanamide group instead of a cyclobutanecarboxamide group.
N-3-Methylphenylcarbothioamide: Contains a carbothioamide group instead of a carboxamide group.
Uniqueness
N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-(3-methyl-5-propan-2-yloxyphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c1-10(2)18-14-8-11(3)7-13(9-14)16-15(17)12-5-4-6-12/h7-10,12H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
FGZQKYFNPCRWIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)

![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)



![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)


